Broad-Spectrum Mutant Degradation Including C797S vs. L858R/T790M-Only Degraders
PROTAC EGFR degrader 9 (C6) degrades EGFR L858R/T790M/C797S with a DC50 of 10.2 nM, and additionally degrades EGFR Del19/T790M/C797S (DC50 = 36.5 nM), EGFR L858R/T790M (DC50 = 88.5 nM), and EGFR Del19 (DC50 = 75.4 nM), while sparing EGFR WT (DC50 > 300 nM) [1]. In contrast, PROTAC EGFR degrader 7 (compound 13b), a widely referenced CRBN-recruiting EGFR degrader, targets only the EGFR L858R/T790M double mutant (DC50 = 13.2 nM) and has no reported activity against C797S-containing triple mutants [2]. Degrader 9 thus provides coverage of the clinically critical C797S resistance mutation that degrader 7 lacks entirely [1][2]. Within the same C797S-targeting class, PROTAC EGFR degrader 14 (9ea) achieves a DC50 of approximately 2.9 nM (Dmax = 93.1%) against EGFR L858R/T790M/C797S but employs a VHL-based recruitment mechanism rather than CRBN, and reports a TGI of 74.7% at 50 mg/kg in xenograft models [3].
| Evidence Dimension | Degradation potency (DC50) across EGFR mutant variants |
|---|---|
| Target Compound Data | DC50: L858R/T790M/C797S = 10.2 nM; Del19/T790M/C797S = 36.5 nM; L858R/T790M = 88.5 nM; Del19 = 75.4 nM; WT > 300 nM |
| Comparator Or Baseline | PROTAC EGFR degrader 7 (13b): DC50 L858R/T790M = 13.2 nM; no C797S activity reported. PROTAC EGFR degrader 14 (9ea): DC50 L858R/T790M/C797S ≈ 2.9 nM, Dmax = 93.1% (VHL-based). |
| Quantified Difference | Degrader 9 degrades C797S-containing triple mutants (DC50 = 10.2–36.5 nM) vs. degrader 7: no C797S activity. Degrader 9 achieves >29-fold selectivity over WT (DC50 >300 vs. 10.2 nM). |
| Conditions | H1975-TM cells (EGFR L858R/T790M/C797S); PC-9-TMb cells (Del19/T790M/C797S); Western blot quantification, 24 h treatment [1][2]. |
Why This Matters
C797S is the principal on-target resistance mutation to osimertinib, and degraders lacking C797S coverage (like degrader 7) are unsuitable for osimertinib-resistant NSCLC models, making degrader 9's C797S activity a critical selection criterion for translational research [1][3].
- [1] Zhu Y, Ye X, Wu Y, Shen H, Cai Z, Xia F, Min W, Hou Y, Wang L, Wang X, Xiao Y, Yang P. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation. J Med Chem. 2024 May 9;67(9):7283-7300. doi: 10.1021/acs.jmedchem.4c00107. View Source
- [2] Zhang W, et al. Discovery of highly potent and selective CRBN-recruiting EGFR L858R/T790M degraders in vivo. Eur J Med Chem. 2022;238:114509. doi: 10.1016/j.ejmech.2022.114509. (PROTAC EGFR degrader 7 / compound 13b). View Source
- [3] Wang X, Wang C, Ma Y, Piao Y, Shi Y, Yang S, Li J, Fan Y. Discovery of a Novel EGFR PROTAC Degrader against C797S Resistance Mutation with Potent Antitumor Efficacy in NSCLC Treatment. J Med Chem. 2025 Jul 24;68(14):14569-14593. doi: 10.1021/acs.jmedchem.5c00693. (PROTAC EGFR degrader 14 / 9ea). View Source
